

An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane

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Compound of Interest

Compound Name: (4-Bromophenylethynyl)trimethylsilane

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Abstract

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent that has become an indispensable building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom on the phenyl ring and a protected terminal alkyne, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of pharmaceuticals and advanced materials.

Chemical Properties

(4-Bromophenylethynyl)trimethylsilane is a white to light yellow crystalline solid. The presence of the bromine atom and the trimethylsilyl-protected alkyne makes it a valuable intermediate for a variety of coupling reactions.^[1]

Physical and Chemical Data

The key physical and chemical properties of **(4-Bromophenylethynyl)trimethylsilane** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₃ BrSi	[2][3]
Molecular Weight	253.21 g/mol	[2][3]
Melting Point	61-63 °C	[2][3]
Boiling Point	247.1 °C at 760 mmHg	[2][3]
Density	1.23 g/mL	
CAS Number	16116-78-2	
Appearance	White to light yellow powder/crystal	[1]
Solubility	Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(4-Bromophenylethynyl)trimethylsilane**.

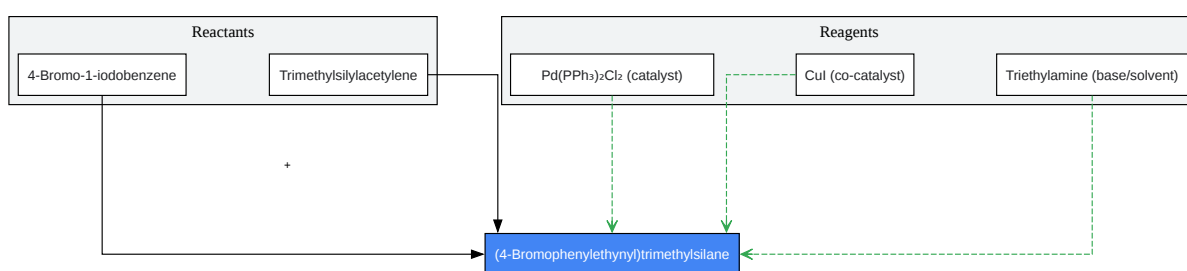
Spectroscopy	Key Peaks/Signals
¹ H NMR (CDCl ₃ , 500 MHz)	δ 7.19-7.06 (m, 4H, ArH), 0.00 (s, 9H, Si(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 133.5, 131.6, 122.8, 122.3, 104.0, 95.7, 0.00
Infrared (IR)	Characteristic peaks for C≡C stretching and Si-C vibrations.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the molecular weight.

Synthesis and Reactivity

The primary route for the synthesis of **(4-Bromophenylethynyl)trimethylsilane** is through a palladium-catalyzed Sonogashira coupling reaction.[4]

Synthesis of (4-Bromophenylethynyl)trimethylsilane

A common method involves the coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene.[4] The higher reactivity of the carbon-iodine bond allows for selective reaction at the iodo position.



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Caption: Synthesis of (4-Bromophenylethynyl)trimethylsilane.

Experimental Protocol: Synthesis

Materials:

- 4-bromo-1-iodobenzene
- Trimethylsilylacetylene
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous

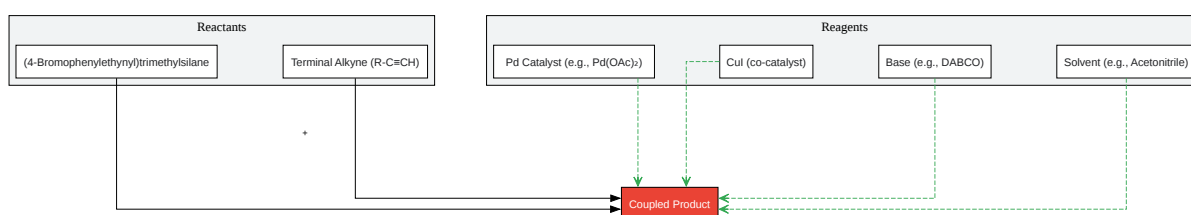
- Ethyl acetate (EtOAc)
- Hexane
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas supply
- Standard glassware for organic synthesis

Procedure:

- To a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-1-iodobenzene (1.0 eq).
- Add anhydrous triethylamine to dissolve the starting material.
- To the stirred solution, sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), copper(I) iodide (0.1 eq), and trimethylsilylacetylene (1.1 eq).
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the excess triethylamine by vacuum evaporation.
- Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford **(4-Bromophenylethynyl)trimethylsilane** as a white solid.

Key Reactions: Sonogashira Coupling

(4-Bromophenylethynyl)trimethylsilane is a key substrate in Sonogashira coupling reactions, where the bromine atom is coupled with a terminal alkyne to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of conjugated systems.[4][5]



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Caption: Sonogashira coupling reaction workflow.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of **(4-Bromophenylethynyl)trimethylsilane** with a generic terminal alkyne.

Materials:

- **(4-Bromophenylethynyl)trimethylsilane**
- Terminal alkyne (e.g., phenylacetylene)
- Palladium(II) acetate [Pd(OAc)₂]
- Copper(I) iodide (CuI)

- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Acetonitrile (MeCN), anhydrous
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask containing a magnetic stir bar, add **(4-Bromophenylethynyl)trimethylsilane** (1.0 eq).
- Add palladium(II) acetate (0.02 eq), copper(I) iodide (0.02 eq), and DABCO (3.0 eq).
- Add the terminal alkyne (1.2 eq).
- Add anhydrous acetonitrile to the flask.
- Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
- Monitor the reaction by TLC using a hexane/ethyl acetate mixture as the eluent. The reaction is typically complete within 2-4 hours.
- Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
- Purify the resulting residue by flash column chromatography on silica gel.
- Combine the fractions containing the pure product and evaporate the solvent to yield the final coupled product.

Applications in Research and Development

The unique chemical properties of **(4-Bromophenylethynyl)trimethylsilane** make it a valuable tool in various fields of research and development.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules with potential biological activity.^{[1][6]} The ability to form carbon-carbon bonds through Sonogashira coupling is essential for constructing the core scaffolds of many drug candidates and agrochemicals.^[6]

Materials Science

(4-Bromophenylethynyl)trimethylsilane is utilized in the development of advanced materials.^[1] It is a precursor for the synthesis of:

- Organic Light-Emitting Diodes (OLEDs): Used in the creation of conjugated polymers for OLEDs.^[6]
- Organic Photovoltaics (OPVs): Serves as a building block for novel organic electronic materials.^[6]
- Liquid Crystals and Polymers: The introduction of the silyl group can impart desirable properties such as thermal stability and enhanced processability to these materials.^{[1][6]}

Safety and Handling

(4-Bromophenylethynyl)trimethylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Statements: Causes skin and serious eye irritation.
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
- Storage: Store at room temperature in a dry, well-ventilated place.

Conclusion

(4-Bromophenylethynyl)trimethylsilane is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for the strategic construction of complex molecular architectures, driving innovation in drug discovery, agrochemical development, and

materials science. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in research and development.

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